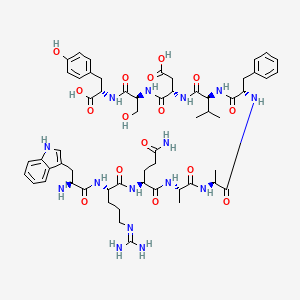
186319-72-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 186319-72-2 is known as β-Amyloid (1-17). This synthetic peptide consists of the first 17 amino acids of the beta amyloid protein. It is primarily used in research to study the solubility and aggregation properties of beta amyloid, which is significant in the context of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-17) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of β-Amyloid (1-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
β-Amyloid (1-17) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques .
Common Reagents and Conditions
Coupling Reagents: Used in SPPS to form peptide bonds, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Such as fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups during synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the β-Amyloid (1-17) peptide itself. In aggregation studies, the peptide can form various aggregated states, including oligomers and fibrils .
科学研究应用
β-Amyloid (1-17) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. It helps researchers understand the aggregation properties of beta amyloid and its role in the formation of amyloid plaques. Additionally, it is used in drug discovery to screen for compounds that can inhibit or modulate amyloid aggregation .
作用机制
The mechanism of action of β-Amyloid (1-17) involves its ability to aggregate and form fibrils. These fibrils are believed to disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease. The peptide interacts with various cellular components, including membranes and proteins, leading to cellular toxicity .
相似化合物的比较
Similar Compounds
β-Amyloid (1-40): A longer peptide that includes the first 40 amino acids of the beta amyloid protein.
β-Amyloid (1-42): Another longer peptide that includes the first 42 amino acids and is more prone to aggregation than β-Amyloid (1-17).
β-Amyloid (1-15): A shorter peptide that includes the first 15 amino acids
Uniqueness
β-Amyloid (1-17) is unique in its specific sequence and length, which makes it a valuable tool for studying the initial stages of amyloid aggregation. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) allows for more controlled studies of aggregation and solubility properties .
属性
CAS 编号 |
186319-72-2 |
|---|---|
分子式 |
C₉₀H₁₃₀N₂₈O₂₉ |
分子量 |
2068.20 |
序列 |
One Letter Code: DAEFRHDSGYEVHHQKL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)





![[Glu27]-PKC (19-36)](/img/structure/B612418.png)


